6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline
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Overview
Description
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline is a chemical compound with the molecular formula C17H13Br2NO2 and a molecular weight of 423.1 g/mol . This compound features a quinoline core substituted with bromine atoms at positions 6 and 8, and a 3,4-dimethoxyphenyl group at position 2. The presence of bromine and methoxy groups imparts unique chemical properties to this molecule, making it a valuable compound in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline typically involves multi-step organic reactions. One common method is the bromination of 2-(3,4-dimethoxyphenyl)quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the quinoline core or the substituents.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)quinoline: Lacks the bromine substituents, resulting in different reactivity and properties.
6,8-Dibromoquinoline: Lacks the 3,4-dimethoxyphenyl group, affecting its chemical behavior and applications.
2-Phenylquinoline: A simpler analog without the bromine and methoxy groups.
Uniqueness
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline is unique due to the combination of bromine and methoxy substituents on the quinoline core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-15-6-4-10(8-16(15)22-2)14-5-3-11-7-12(18)9-13(19)17(11)20-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWGTDNMDIUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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